(R,S)-1-Tosyl Glycerol

Catalog No.
S1482191
CAS No.
73073-07-1
M.F
C10H14O5S
M. Wt
246.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,S)-1-Tosyl Glycerol

CAS Number

73073-07-1

Product Name

(R,S)-1-Tosyl Glycerol

IUPAC Name

2,3-dihydroxypropyl 4-methylbenzenesulfonate

Molecular Formula

C10H14O5S

Molecular Weight

246.28 g/mol

InChI

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3

InChI Key

DFQNMODTAFTGHS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O

Synonyms

1-Tosyloxy-2,3-propanediol; 2,3-Dihydroxypropyl Tosylate; p-Toluenesulfonic Acid Glyceryl Ester; 1-p-Toluenesulfonate Glycerol; 1,2,3-Propanetriol 1-(4-Methylbenzenesulfonate);

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O

Chiral Building Block

1-TSG serves as a crucial chiral building block in organic synthesis. Its chiral nature, indicated by the "(R,S)" designation, allows for the creation of enantiopure products, meaning they exist in a single, specific mirror-image form. This chirality is essential in developing pharmaceuticals and other compounds where specific spatial arrangements of atoms are critical for their biological activity [].

Here's an example of how 1-TSG acts as a chiral building block: researchers can utilize it to synthesize chiral epoxides, which are valuable intermediates in the production of various drugs and natural products [].

Synthesis of Diverse Compounds

1-TSG plays a vital role in the synthesis of a wide array of compounds and fine chemicals. Its functional groups, including the tosylate group and the hydroxyl groups, enable various chemical transformations. Through reactions with other molecules like alcohols and amines, 1-TSG facilitates the creation of novel compounds with distinct properties [].

For instance, 1-TSG can be employed to synthesize glycosides, a class of molecules with diverse biological functions, including in pharmaceuticals and nutraceuticals [].

Enabling Exploration of Novel Compounds

The versatility of 1-TSG allows researchers to explore and develop novel compounds with potential applications in various fields. Its reactivity and ability to introduce chirality open doors for the creation of new molecules with specific functionalities and desired properties.

As an example, recent research has explored the use of 1-TSG in the synthesis of chiral cyclopropane derivatives, which hold promise for developing new therapeutic agents [].

(R,S)-1-Tosyl Glycerol is a chemical compound with the molecular formula C10_{10}H14_{14}O5_5S and a molecular weight of 246.28 g/mol. It is a derivative of glycerol, where one of the hydroxyl groups is replaced by a tosyl group (para-toluenesulfonyl group). This modification enhances its reactivity and solubility, making it a valuable reagent in organic synthesis and medicinal chemistry .

, primarily acting as a nucleophile. Common reactions include:

  • Nucleophilic Substitution: The tosyl group can be displaced by various nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Elimination Reactions: Under certain conditions, (R,S)-1-Tosyl Glycerol can undergo elimination to form alkenes.
  • Formation of Glycosides: It can be used to synthesize glycosides by reacting with alcohols or phenols .

Research indicates that (R,S)-1-Tosyl Glycerol exhibits antibacterial properties. In studies involving its derivatives, it has shown efficacy against various bacterial strains, suggesting potential applications in antibiotic development. The compound's ability to modify biological pathways makes it a candidate for further pharmacological exploration .

The synthesis of (R,S)-1-Tosyl Glycerol typically involves the tosylation of glycerol using para-toluenesulfonyl chloride in the presence of a base such as pyridine. The general procedure includes:

  • Preparation: Dissolve glycerol in an organic solvent like dichloromethane.
  • Tosylation: Add para-toluenesulfonyl chloride and base to the solution, stirring under controlled conditions.
  • Work-up: After completion, wash the reaction mixture with acid and water to remove unreacted materials and isolate the tosylated product.
  • Purification: Use techniques like thin-layer chromatography and column chromatography to purify (R,S)-1-Tosyl Glycerol .

(R,S)-1-Tosyl Glycerol finds applications in various fields:

  • Organic Synthesis: It serves as a versatile reagent for synthesizing complex organic molecules.
  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic uses due to their biological activities.
  • Chemical Research: Used in studies related to reaction mechanisms and synthetic methodologies .

Several compounds share structural similarities with (R,S)-1-Tosyl Glycerol, each exhibiting unique properties and applications:

Compound NameStructure TypeUnique Features
Mono-tosyl GlycerolMono-substituted derivativeLess reactive than di- and tri-tosyl derivatives
Di-tosyl GlycerolDi-substituted derivativeIncreased steric hindrance affecting reactivity
Tri-tosyl GlycerolTri-substituted derivativeHigh stability; used in more complex syntheses
Glycerol CarbonateEster derivative of glycerolGreen chemical with applications in biodiesel

(R,S)-1-Tosyl Glycerol is unique due to its balanced reactivity stemming from both hydroxyl and tosyl functionalities, making it particularly useful in diverse synthetic pathways while retaining some biological activity not found in its mono-, di-, or tri-substituted counterparts .

XLogP3

0.1

Dates

Modify: 2023-09-14

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